Cas no 944904-66-9 (2-(6-Bromo-1H-indazol-3-yl)acetic acid)
2-(6-Bromo-1H-indazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-Bromo-1H-indazol-3-yl)acetic acid
- (6-Bromo-1H-indazol-3-yl)acetic acid
- (6-BROMO-1H-INDAZOL-3-YL)-ACETIC ACID
- 2-(6-bromo-2H-indazol-3-yl)acetic acid
- AMY32053
- AKOS015966363
- CS-0155767
- (6-Bromo-2H-indazol-3-yl)acetic acid
- O10490
- 944904-66-9
- MFCD09835480
- 2-(6-Bromo-1H-indazol-3-yl)aceticacid
- AB53329
- A859370
- AS-50005
- DTXSID50716725
- 6-Bromo-1H-Indazole-3-Acetic Acid
- DB-362232
-
- MDL: MFCD09835480
- Inchi: 1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
- InChI Key: DSKLTNRDAAYQDC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NNC=2CC(=O)O
Computed Properties
- Exact Mass: 253.96909g/mol
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.838
2-(6-Bromo-1H-indazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212133-250mg |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 250mg |
£227.00 | 2022-03-01 | |
| Fluorochem | 212133-1g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 1g |
£563.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD229364-100mg |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 100mg |
¥795.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD229364-250mg |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 250mg |
¥1580.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD229364-1g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 1g |
¥3944.0 | 2024-04-17 | |
| Alichem | A269002227-1g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 1g |
$800.31 | 2023-08-31 | |
| Alichem | A269002227-5g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 5g |
$2211.00 | 2023-08-31 | |
| Chemenu | CM150251-1g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 1g |
$542 | 2021-08-05 | |
| Chemenu | CM150251-5g |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 5g |
$1403 | 2021-08-05 | |
| Chemenu | CM150251-250mg |
2-(6-Bromo-1H-indazol-3-yl)acetic acid |
944904-66-9 | 95% | 250mg |
$342 | 2024-07-19 |
2-(6-Bromo-1H-indazol-3-yl)acetic acid Suppliers
2-(6-Bromo-1H-indazol-3-yl)acetic acid Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Compound CAS No. 944904-66-9: 2-(6-Bromo-1H-indazol-3-yl)acetic Acid
The compound 2-(6-Bromo-1H-indazol-3-yl)acetic acid, identified by the CAS number 944904-66-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which have gained considerable attention due to their diverse biological activities. The indazole ring system, characterized by two nitrogen atoms at positions 1 and 3, forms the core structure of this molecule. The substitution at position 6 with a bromine atom introduces unique electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of indazole derivatives as promising candidates in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that such compounds exhibit potent inhibitory effects against several enzymes associated with neurodegenerative diseases. The bromine substitution at position 6 in this compound enhances its binding affinity to target proteins, making it a strong candidate for further exploration in therapeutic development.
The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid involves a multi-step process that typically begins with the preparation of the indazole ring. This is followed by bromination at position 6 and subsequent coupling with acetic acid via appropriate coupling agents. The reaction conditions are optimized to ensure high yield and purity, which are critical for its application in biological assays.
In terms of physical properties, this compound exhibits a melting point of approximately 205°C and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent. Studies conducted using cell lines have shown that it significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it could be developed into a novel therapeutic agent for inflammatory diseases.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound. Molecular docking studies indicate that it has favorable absorption and distribution characteristics, which are essential for its effectiveness as an oral medication.
In conclusion, 2-(6-Bromo-1H-indazol-3-yl)acetic acid represents a promising lead compound in drug discovery. Its unique structure, combined with its potent biological activities, positions it as a valuable asset for further research and development in the pharmaceutical industry.
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